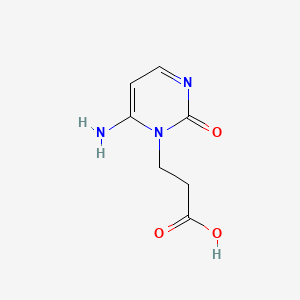

3-(2-Carboxyethyl)cytosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

50615-41-3 |

|---|---|

Formule moléculaire |

C7H9N3O3 |

Poids moléculaire |

183.16 g/mol |

Nom IUPAC |

3-(6-amino-2-oxopyrimidin-1-yl)propanoic acid |

InChI |

InChI=1S/C7H9N3O3/c8-5-1-3-9-7(13)10(5)4-2-6(11)12/h1,3H,2,4,8H2,(H,11,12) |

Clé InChI |

WYZGJTDHNAZBRC-UHFFFAOYSA-N |

SMILES |

C1=C(N(C(=O)N=C1)CCC(=O)O)N |

SMILES canonique |

C1=C(N(C(=O)N=C1)CCC(=O)O)N |

Synonymes |

3-(2-carboxyethyl)cytosine 3-CECT |

Origine du produit |

United States |

Formation of 3- 2-carboxyethyl Cytosine

Chemical Synthesis and Precursors

The structure of 3-CEC was definitively confirmed through its chemical synthesis from its precursors. nih.govresearchgate.net This process typically involves reacting a carcinogen with deoxycytidine, followed by hydrolysis to isolate the modified base.

The carcinogen β-propiolactone (BPL) has been shown to react with calf thymus DNA in vitro to form 3-CEC. nih.gov The reaction of BPL with deoxycytidine at a pH of 7.0-7.5 and 37°C yields 3-(2-carboxyethyl)deoxycytidine (3-CEdCyd) with a 9% yield. nih.govresearchgate.net This nucleoside adduct can then be hydrolyzed, for example with 1.5 N HCl at 100°C for 2 hours, to yield the 3-CEC base. nih.govresearchgate.net BPL is a monoalkylating agent, and its carcinogenicity is strongly linked to its reactivity in forming such stable DNA adducts. nih.govacs.org In addition to 3-CEC, reactions with BPL also produce other carboxyethylated adducts on different DNA bases. nih.govacs.org

The rodent carcinogen acrylonitrile (AN) is another chemical precursor to 3-CEC. When AN reacts with deoxycytidine, it initially forms a cyanoethyl adduct. This adduct is unstable and undergoes rapid hydrolysis of the nitrile group to a carboxylic acid, resulting in the formation of the carboxyethyl adduct. nih.gov This facile hydrolysis is proposed to occur via an intramolecular-catalyzed reaction involving a transient cyclic intermediate. nih.gov The reaction of AN with calf thymus DNA at pH 7.0 and 37°C for 40 days resulted in the formation of several adducts, including 3-CEC. nih.gov

In Vitro Formation in Nucleic Acids

The formation of 3-CEC has been demonstrated in controlled laboratory settings by reacting DNA with the aforementioned carcinogens. The relative amounts of different adducts formed can vary depending on the reaction conditions. For instance, when BPL was reacted with calf thymus DNA, the yield of 3-CEC relative to other adducts like 7-(2-carboxyethyl)guanine (7-CEG) was dependent on the temperature and buffer used. nih.gov

The table below summarizes the relative yields of adducts formed from the reaction of carcinogens with calf thymus DNA in vitro.

| Carcinogen | Adduct | Relative Yield (%) | Reference |

|---|---|---|---|

| β-propiolactone (BPL) | 7-(2-carboxyethyl)guanine (7-CEG) | 1.00 (normalized) | nih.gov |

| 1-(2-carboxyethyl)adenine (1-CEA) | 0.10 - 0.23 | ||

| 3-(2-carboxyethyl)thymine (3-CET) | 0.29 - 0.39 | ||

| This compound (3-CEC) | 0.28 - 0.41 | ||

| Acrylonitrile (AN) | 7-(2-cyanoethyl)guanine (7-CNE-Gua) | 25.8% | nih.gov |

| 1-(2-carboxyethyl)adenine (1-CE-Ade) | 25.8% | ||

| 3-(2-cyanoethyl)thymine (3-CNE-Thy) | 16.3% | ||

| This compound (3-CE-Cyt) | 1.3% |

Advanced Analytical and Spectroscopic Characterization of 3- 2-carboxyethyl Cytosine

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating and purifying 3-(2-Carboxyethyl)cytosine from complex biological matrices. High-performance liquid chromatography and preparative chromatography are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analytical separation of this compound. Reversed-phase HPLC is commonly utilized, taking advantage of the compound's polarity. google.comhelixchrom.com A typical setup involves a C18 column, which contains a nonpolar stationary phase. researchgate.net

The mobile phase generally consists of a gradient mixture of an aqueous solvent (like water with a small percentage of an acid such as formic acid to improve peak shape) and an organic solvent, most commonly acetonitrile. researchgate.netresearchgate.net The gradient elution, where the concentration of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities. Detection is often achieved using a UV detector, as the cytosine ring system possesses a chromophore that absorbs ultraviolet light. researchgate.netresearchgate.net The selection of specific HPLC conditions, such as the column dimensions, particle size, flow rate, and gradient program, is optimized to achieve the best possible resolution and sensitivity for this compound and related adducts. researchgate.net

Table 1: Typical HPLC Parameters for Analysis of Cytosine Derivatives

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic component for eluting nonpolar compounds. |

| Elution Mode | Gradient | Varies the mobile phase composition for optimal separation. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV Spectrophotometry (e.g., at 254 or 306 nm) | Quantifies the compound based on its UV absorbance. |

Preparative Chromatography for Adduct Isolation

For the isolation of larger quantities of this compound for further structural analysis or toxicological studies, preparative HPLC is the method of choice. nih.govrssl.com The primary goal of preparative chromatography is to purify a target compound rather than simply to quantify it. rssl.com This is achieved by significantly increasing the amount of sample loaded onto the chromatographic column, a technique known as overloading. lcms.cz

The principles are similar to analytical HPLC, but preparative systems use larger columns with greater diameters and often larger particle sizes to accommodate the higher sample load. youtube.com The objective is to maximize the throughput of the purified compound while maintaining sufficient resolution to separate it from impurities. lcms.cz Following separation, fractions of the eluent are collected, and those containing the pure this compound are combined. The solvent is then typically removed through methods like rotary evaporation to yield the isolated adduct. rssl.com

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry is an indispensable tool for the definitive identification and structural characterization of this compound. A variety of ionization techniques and mass analyzers are used to obtain detailed information about its molecular weight and fragmentation patterns.

Electron Impact (EI) Mass Spectrometry and Chemical Ionization Techniques

Electron Impact (EI) and Chemical Ionization (CI) are classic mass spectrometry techniques that have been successfully applied to the structural elucidation of this compound. nih.gov EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation. nd.eduacdlabs.com This fragmentation provides a detailed fingerprint of the molecule's structure. For volatile compounds or those that can be made volatile through chemical derivatization, EI mass spectrometry is highly effective. The structure of this compound was confirmed, in part, by the EI mass spectrum of its trimethylsilyl (TMS) derivative, which increases its volatility. nih.govresearchgate.net

In contrast, Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]+). nd.edulibretexts.org This is useful for confirming the molecular weight of the analyte. libretexts.org For this compound, isobutane was used as the reagent gas in CI mass spectrometry, which, along with EI data, helped in deducing the structure of the adduct. nih.govresearchgate.net

Desorption Chemical Ionization (DCI) and Californium-252 Fission Fragment Ionization Mass Spectrometry

For non-volatile and thermally unstable molecules like DNA adducts, direct ionization from the solid state is necessary. Desorption Chemical Ionization (DCI) and Californium-252 Fission Fragment Ionization Mass Spectrometry are two such techniques that have been used in the characterization of related carboxyethyl adducts. nih.gov DCI is a modification of CI where the sample is placed on a probe that is rapidly heated in the chemical ionization source, facilitating the desorption and ionization of the analyte with minimal fragmentation. nih.gov

Californium-252 Fission Fragment Ionization Mass Spectrometry, also known as Plasma Desorption Mass Spectrometry (PDMS), is a powerful technique for analyzing large, non-volatile biomolecules. iaea.org In this method, energetic fission fragments from the decay of a 252Cf source are used to bombard a solid sample, causing the desorption and ionization of intact molecules. iaea.orgiaea.org This technique has been instrumental in assigning the structures of carboxyethyl adducts of nucleosides, which are precursors to this compound. nih.gov It is particularly useful for obtaining molecular weight information from complex biological samples. researchgate.net

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Adduct Detection

The coupling of liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) represents the state-of-the-art for the sensitive and specific detection of DNA adducts like this compound. nih.govnih.gov ESI is a soft ionization technique that generates intact protonated molecules ([M+H]+) directly from the liquid phase, making it ideal for interfacing with HPLC. nih.govcreative-biolabs.com

In an LC-ESI-MS/MS experiment, the effluent from the HPLC column is introduced into the ESI source. The ionized molecules are then guided into the mass spectrometer. For structural confirmation and enhanced specificity, tandem mass spectrometry (MS/MS) is employed. nih.gov The precursor ion corresponding to the protonated this compound is selected and then fragmented by collision-induced dissociation (CID). A characteristic fragmentation pathway for nucleoside adducts is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar and the formation of a product ion corresponding to the adducted base, [BH2]+. nih.govoup.com This specific transition can be monitored using selected reaction monitoring (SRM), providing highly sensitive and selective quantification of the adduct in complex mixtures. oup.com

Table 2: Mass Spectrometry Techniques for the Analysis of this compound

| Technique | Ionization Type | Key Information Provided | Application to 3-CEC |

|---|---|---|---|

| EI-MS | Hard | Detailed fragmentation pattern for structural elucidation. | Used on TMS-derivative to confirm structure. nih.govresearchgate.net |

| CI-MS | Soft | Molecular weight confirmation with minimal fragmentation. | Used with isobutane gas to help deduce the structure. nih.govresearchgate.net |

| DCI-MS | Soft (Desorption) | Molecular weight of non-volatile compounds. | Characterization of related carboxyethyl adducts. nih.gov |

| 252Cf-PDMS | Soft (Desorption) | Molecular weight of large, non-volatile biomolecules. | Structural assignment of carboxyethyl nucleoside adducts. nih.gov |

| LC-ESI-MS/MS | Soft | Sensitive detection, quantification, and structural confirmation. | Provides highly specific detection via characteristic fragmentation. nih.govoup.com |

Application of Derivatization (e.g., Trimethylsilyl Derivatives) in MS Analysis

Mass spectrometry (MS) is a powerful tool for the structural elucidation of molecules like this compound. However, due to the polar nature of the carboxyl and amino groups, derivatization is often employed to increase the volatility and thermal stability of the compound, making it more amenable to techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net

One of the most common derivatization strategies involves the formation of trimethylsilyl (TMS) derivatives. researchgate.netresearchgate.net The structure of 3-CEC was successfully confirmed through the analysis of its tri-trimethylsilyl (tri-TMS) derivative using electron impact (EI) mass spectrometry. nih.gov Silylation reagents react with active hydrogens on hydroxyl, carboxyl, and amino groups to replace them with a TMS group. researchgate.netresearchgate.net

In the case of 3-CEC, the formation of a tri-TMS derivative indicates that three active hydrogens have been replaced. nih.gov The resulting mass spectrum provides a unique fragmentation pattern that is characteristic of the derivatized molecule, allowing for unambiguous identification. The analysis is further enhanced by comparing the mass spectrum of the TMS derivative with that of its deuterated (d27) tri-TMS counterpart, which helps in assigning fragments and confirming the structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.govoup.comorganicchemistrydata.org

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. mnstate.edu The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters used for structural assignment. mnstate.edulibretexts.org For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the cytosine ring and the carboxyethyl side chain.

A study on the related compound N⁴-carboxymethyl-2'-deoxycytidine (N⁴-CMdC) provides insight into the expected signals. oup.comoup.com For instance, the protons on the cytosine ring (H-5 and H-6) typically appear as doublets in the aromatic region of the spectrum. oup.comoup.com The protons of the carboxyethyl group, specifically the two methylene groups (-CH₂-CH₂-), would be expected to appear as distinct multiplets in the upfield region of the spectrum. The proximity of these protons to the electron-withdrawing carboxyl group and the cytosine ring influences their chemical shifts. libretexts.org

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. libretexts.orglibretexts.org Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the carbon skeleton. masterorganicchemistry.com In a proton-decoupled ¹³C NMR spectrum of this compound, separate signals would be expected for each of the carbons in the cytosine ring and the carboxyethyl side chain. oup.com

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.orglibretexts.org The carbonyl carbon of the carboxyethyl group is expected to resonate at a significantly downfield chemical shift (typically 170-220 ppm). libretexts.orglibretexts.orglibretexts.org The carbons of the cytosine ring would appear in the aromatic region, while the methylene carbons of the ethyl chain would be found in the upfield aliphatic region.

Application of Deuterated Derivatives in NMR Analysis

The use of deuterated derivatives is a valuable technique in NMR spectroscopy. tcichemicals.comacs.org Deuterated solvents are routinely used to avoid interference from solvent protons in ¹H NMR spectra. tcichemicals.comcarlroth.com Furthermore, specific deuteration of the analyte molecule can aid in signal assignment.

In the context of this compound, the synthesis of a deuterated analog, specifically the d27-tri-TMS derivative for MS analysis, highlights the utility of isotopic labeling. nih.gov For NMR analysis, selective deuteration of the carboxyethyl chain or the cytosine ring could be used to confirm the assignment of specific proton and carbon signals by observing the disappearance of the corresponding peak in the spectrum. The H-D exchange of labile protons, such as those on the exocyclic amino group and the carboxyl group, upon dissolution in a deuterated solvent like D₂O can also be used to identify these signals. clockss.org

Ultraviolet (UV) Spectroscopy for Adduct Detection and Purity Assessment

Ultraviolet (UV) spectroscopy is a widely used technique for the detection and quantification of compounds that absorb UV light, such as nucleic acid bases and their derivatives. wepub.orguobabylon.edu.iq The principle of UV spectroscopy is based on the absorption of specific wavelengths of light by a molecule, which corresponds to the energy required to promote an electron to a higher energy orbital. msu.edu

Cytosine and its derivatives exhibit characteristic UV absorption spectra. nih.govegyankosh.ac.innist.gov The structure of this compound was initially assigned based on its UV spectrum, among other techniques. nih.gov The wavelength of maximum absorbance (λmax) is a key characteristic used for identification. For cytosine itself, the λmax is around 267 nm. egyankosh.ac.in Alkylation at the N3 position, as in 3-CEC, is known to cause a bathochromic shift (a shift to a longer wavelength) in the UV spectrum.

UV spectroscopy is also a valuable tool for assessing the purity of a sample. wepub.orguobabylon.edu.iq The absorbance at a specific wavelength is directly proportional to the concentration of the analyte, according to the Beer-Lambert law. uobabylon.edu.iq By monitoring the absorbance at the λmax of 3-CEC, its concentration can be determined and the presence of impurities that absorb at different wavelengths can be detected. researchgate.net

Biochemical and Molecular Interactions of 3- 2-carboxyethyl Cytosine Adducts

Impact on Nucleic Acid Duplex Stability and Conformational Changes

The modification of a cytosine base at the N3 position with a carboxyethyl group directly interferes with the Watson-Crick hydrogen bonding capabilities of the nucleotide. The N3 position of cytosine is critical as it serves as a hydrogen bond acceptor in the canonical G-C base pair. The addition of the bulky and negatively charged carboxyethyl group at this site physically obstructs the formation of this essential hydrogen bond, leading to a significant destabilization of the DNA duplex.

This destabilization is quantifiable through measurements of the duplex melting temperature (Tm), which is the temperature at which half of the double-stranded DNA molecules dissociate into single strands. Studies introducing modifications that disrupt base pairing, such as the related 3,N4-ethenocytosine (εC), have demonstrated a marked decrease in duplex stability. plos.org While specific Tm data for 3-CE-Cyt was not found in the provided search results, the fundamental principle of disrupting a Watson-Crick hydrogen bond suggests a similar destabilizing effect. In contrast, modifications that enhance base pairing, such as replacing adenine with 2-aminoadenine to add an extra hydrogen bond with thymine, can increase the Tm by approximately 3°C per substitution. atdbio.com Conversely, the loss of a hydrogen bond due to the 3-CE-Cyt adduct would be expected to lower the Tm, indicating a less stable duplex.

Table 1: Predicted vs. Observed Effects of Base Modifications on DNA Duplex Stability This table is illustrative, based on established principles of DNA stability, as direct Tm values for 3-CE-Cyt were not available in the search results.

| Modification Type | Example Compound | Location of Modification | Effect on Watson-Crick H-Bonding | Expected Change in Melting Temperature (Tm) |

|---|---|---|---|---|

| Exogenous Adduct | 3-(2-Carboxyethyl)cytosine | N3 of Cytosine | Disrupts one H-bond with Guanine | Decrease |

| Endogenous Modification | 5-Methylcytosine | C5 of Cytosine | No direct effect | Increase researchgate.net |

| Endogenous Modification | 5-Carboxylcytosine | C5 of Cytosine | No direct effect | Decrease (relative to 5mC) nih.gov |

| Artificial Modification | 2-Aminoadenine (replaces Adenine) | N/A | Adds one H-bond with Thymine | Increase atdbio.com |

Recognition by Nucleic Acid Processing Enzymes and Repair Pathways

Cells possess sophisticated DNA repair systems to identify and remove aberrant bases, thereby maintaining genomic integrity. nih.gov The primary pathway for dealing with modified bases like 3-CE-Cyt is Base Excision Repair (BER), which is initiated by a class of enzymes known as DNA glycosylases. nih.govmdpi.com

DNA glycosylases are highly specialized enzymes that scan DNA and recognize specific types of damage, which they excise by cleaving the N-glycosidic bond between the damaged base and the deoxyribose sugar. mdpi.comembopress.org The resulting apurinic/apyrimidinic (AP) site is then further processed by other enzymes in the BER pathway. mdpi.com

Several human DNA glycosylases have been identified that recognize and remove various modified bases. For instance, enzymes in the AlkB family can repair certain N-alkylated purines. openagrar.denih.gov Specifically, adducts like 3-methylcytosine are substrates for AlkB homolog proteins. openagrar.de Given the structural similarity of a modification at the N3 position, it is plausible that 3-CE-Cyt could be recognized by such repair enzymes. Etheno-adducts, such as 3,N4-ethenocytosine (εC), which also involve modification of the Watson-Crick pairing face, are known substrates for the BER pathway. plos.orgresearchgate.net However, the efficiency of recognition and excision can be highly dependent on the specific enzyme and the chemical nature of the adduct. For example, while human AP endonuclease 1 (APE1) can cleave DNA containing εC, it does so at an extremely slow rate, suggesting it may be a backup rather than a primary repair mechanism for this lesion. plos.org The large carboxyethyl group of 3-CE-Cyt may present a unique substrate that is recognized with varying efficiency by the suite of cellular DNA glycosylases.

A critical aspect of DNA repair is the ability to distinguish between DNA damage and functional, enzymatically-placed epigenetic marks. The family of modified cytosines—5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC)—are essential intermediates in gene regulation and DNA demethylation. ludwigcancerresearch.orgoup.com These modifications occur at the C5 position of the pyrimidine ring, which lies in the major groove of the DNA helix. wikipedia.orgrsc.org This positioning does not interfere with the Watson-Crick hydrogen bonds that form the core of the double helix.

In contrast, 3-CE-Cyt is an adduct at the N3 position, a site directly involved in base pairing. This fundamental difference in location is the key to how repair enzymes differentiate between a legitimate epigenetic signal and a deleterious lesion. The enzyme Thymine DNA Glycosylase (TDG), for example, is a crucial component of the active demethylation pathway. nih.gov TDG efficiently recognizes and excises 5fC and 5caC, particularly from CpG contexts, to restore unmodified cytosine. nih.govnih.gov The recognition mechanism for these C5-modified bases involves probing the DNA grooves. rsc.org TDG and other "reader" proteins have evolved to specifically interact with the carboxyl or formyl groups presented in the major groove. rsc.orgnih.gov

The 3-CE-Cyt adduct, with its modification buried within the hydrogen-bonding interface of the duplex, presents a completely different structural challenge. Repair enzymes like TDG, which are tailored to read modifications in the major groove, would not be expected to recognize or process an adduct at the N3 position. This specificity ensures that functional epigenetic marks like 5-caC are correctly processed during demethylation, while damage like 3-CE-Cyt is targeted by a different subset of repair machinery that recognizes helix-distorting or mispairing lesions.

Table 2: Comparison of this compound and Endogenous Cytosine Modifications

| Feature | This compound (3-CE-Cyt) | 5-Carboxylcytosine (5-caC) |

|---|---|---|

| Origin | Exogenous (from DNA damaging agents) | Endogenous (enzymatic oxidation of 5mC) wikipedia.orgepigenie.com |

| Position of Modification | N3 of the pyrimidine ring | C5 of the pyrimidine ring wikipedia.org |

| Location in DNA Duplex | Watson-Crick hydrogen bonding face | Major groove rsc.org |

| Impact on G-C Pairing | Disrupts hydrogen bonding, destabilizing | Does not directly affect hydrogen bonding nih.gov |

| Biological Role | DNA Damage / Lesion | Epigenetic mark / Demethylation intermediate wikipedia.orgepigenie.com |

| Primary Repair Enzyme | Likely DNA glycosylases recognizing mispairs/alkylation (e.g., AlkB family) openagrar.denih.gov | Thymine DNA Glycosylase (TDG) nih.govnih.gov |

Potential for Interaction with DNA Glycosylases and Other Repair Systems

Role as a Model for Exogenous DNA Modification Studies

The unique properties of this compound make it a valuable tool for researchers studying the mechanisms of DNA damage and repair. As a synthetic, site-specifically placed lesion, it allows for the precise investigation of how the cellular machinery responds to a defined type of damage.

By incorporating 3-CE-Cyt into synthetic DNA oligonucleotides, researchers can probe the substrate specificity of various DNA repair enzymes. Such studies help delineate which enzymes are responsible for repairing specific classes of lesions, such as those occurring on the Watson-Crick pairing face of a base. Comparing the repair of 3-CE-Cyt with that of other N3-alkylated cytosines or related adducts like εC can illuminate the subtle structural determinants that govern enzyme recognition and catalytic efficiency. plos.orgopenagrar.de

Furthermore, using 3-CE-Cyt as a model adduct helps to unravel the fundamental principles by which repair systems differentiate between exogenous damage and endogenous modifications. By contrasting the cellular processing of 3-CE-Cyt with that of its isomer, 5-carboxylcytosine, scientists can dissect the molecular basis of this discrimination, highlighting the importance of the modification's location (N3 vs. C5) in dictating its biological fate. These studies underscore the elegance and precision of DNA repair pathways in maintaining genome stability while accommodating the complexities of the epigenome.

Quantum Chemical Calculations of Reaction Energetics and Mechanisms

Quantum chemical methods are fundamental to understanding the chemical reactions that lead to the formation of DNA adducts. By solving approximations of the Schrödinger equation, these techniques can calculate the energies of molecules and the transition states that connect them, thereby mapping out entire reaction pathways. numberanalytics.comwavefun.comdtic.mil

Density Functional Theory (DFT) has become a widely used method for studying DNA adducts due to its favorable balance of computational cost and accuracy. wavefun.comnih.gov In the case of this compound, DFT calculations have been instrumental in investigating its formation from the reaction of β-propiolactone (BPL) with cytosine. nih.govresearchgate.net

Computational studies have explored the competing reaction mechanisms of alkylation and acylation of nucleobases by BPL. nih.govacs.orgresearchgate.net The calculations reveal that for all DNA bases, including cytosine, the alkylation pathway via an SN2 reaction mechanism is energetically more favorable than acylation. acs.orgresearchgate.net This finding is consistent with experimental observations where only alkylation products like 3-CEC are isolated from the reaction of BPL with DNA. nih.govacs.org

The primary site of alkylation on cytosine by BPL is the N-3 position. acs.org DFT calculations have been used to determine the activation free energies (ΔG‡) for the alkylation of different nucleobases by BPL, providing a quantitative measure of their relative reactivity. These studies show that guanine is the most reactive nucleobase, followed by adenine, cytosine, and thymine. nih.govresearchgate.net This predicted reactivity trend aligns with experimental data on adduct yields. researchgate.net

Table 1: Calculated Activation Free Energies for BPL Alkylation of Nucleobases

| Nucleobase | Reaction | Activation Free Energy (ΔG‡) in kcal/mol |

|---|---|---|

| Guanine | Alkylation at N-7 | 21.4 |

| Adenine | Alkylation at N-1 | 22.8 |

| Cytosine | Alkylation at N-3 | 23.5 |

| Thymine | Alkylation at N-3 | 25.1 |

This table presents data from computational studies on the reaction of β-propiolactone (BPL) with DNA nucleobases. The values represent the calculated activation free energies for the energetically favored alkylation pathway. Data sourced from nih.gov.

These DFT studies provide a molecular-level explanation for the observed patterns of DNA alkylation by BPL, confirming that 3-CEC is a significant, albeit not the most abundant, product of this interaction. nih.govresearchgate.net

While DFT is prevalent, other quantum chemical methods such as ab initio and semiempirical molecular orbital methods also play a role in reaction pathway analysis. dtic.milwayne.edu

Ab initio methods , which derive from first principles without empirical parameters, include techniques like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2). numberanalytics.comdtic.mil These methods can provide highly accurate molecular geometries, reaction energies, and mechanistic insights. numberanalytics.comwayne.edu For a reaction like the formation of 3-CEC, ab initio calculations could be used to optimize the geometries of reactants, transition states, and products, and to compute highly accurate energy barriers for the reaction pathway. wayne.edu Although more computationally demanding than DFT, they serve as a benchmark for validating the results of other methods. wavefun.com

Semiempirical methods offer a faster, though less accurate, alternative by incorporating experimental data and approximations to simplify the calculations. dtic.mil These methods are particularly useful for screening large numbers of molecules or for initial explorations of complex reaction systems before applying more rigorous techniques. For instance, a semiempirical approach could be used for a preliminary analysis of the conformational landscape of the 3-CEC adduct.

While specific studies employing these methods for 3-CEC were not identified in the search, their general applicability allows for a comprehensive analysis of reaction mechanisms, complementing the insights gained from DFT. dtic.milwayne.edu

Density Functional Theory (DFT) Applications in Adduct Formation

Molecular Modeling and Dynamics Simulations of this compound within Nucleic Acid Structures

The presence of a bulky adduct like this compound can significantly perturb the structure and dynamics of the DNA double helix. Molecular modeling and, in particular, molecular dynamics (MD) simulations are powerful techniques used to explore these structural consequences. nih.govscirp.org

MD simulations model the movement of atoms over time by applying classical mechanics, allowing researchers to observe the behavior of macromolecules like DNA at an atomic resolution. scirp.orgacs.org For a DNA duplex containing a 3-CEC adduct, MD simulations can reveal:

Conformational Changes: How the adduct alters local DNA structure, including sugar-phosphate backbone torsion angles and base pair parameters like buckle, propeller twist, and opening.

Hydrogen Bonding: The stability of the Watson-Crick hydrogen bonds between the modified cytosine and its opposing guanine, and whether the adduct promotes mispairing with other bases. nih.gov

Solvent Accessibility: Changes in the exposure of the adduct and surrounding DNA to the solvent environment.

Flexibility: The dynamic effects of the lesion on the local and global flexibility of the DNA helix.

While direct MD simulations of a 3-CEC adduct were not found, studies on other DNA adducts, such as those derived from formaldehyde, demonstrate the utility of this approach. nih.gov In those studies, a combination of DFT and MD simulations showed that while some adducts are well-tolerated within the DNA helix, others cause significant destabilization of canonical base pairing, making mispairs energetically accessible. nih.govresearchgate.net A similar computational strategy could be applied to 3-CEC to understand its structural impact and to form hypotheses about its recognition and processing by DNA repair enzymes.

Prediction of Adduct Reactivity and Stability

Computational methods are crucial for predicting the chemical reactivity and thermodynamic stability of DNA adducts. nih.govchimicatechnoacta.ru The stability of the this compound adduct is supported by DFT calculations, which show its formation via alkylation is an energetically favorable process. nih.govresearchgate.net

The relative reactivity of the different nucleophilic sites in DNA towards carcinogens like BPL can be predicted computationally. nih.gov As noted, DFT calculations correctly predict that the N-7 of guanine is the most reactive site, followed by sites on adenine and cytosine. nih.govresearchgate.net This is in good agreement with experimental findings that show 7-(2-carboxyethyl)guanine is the most abundant adduct formed, with 3-CEC being formed in lesser, but significant, amounts. researchgate.net

Further predictions of reactivity often involve analyzing the electronic structure of the adduct. chimicatechnoacta.ru Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the nucleophilic and electrophilic character of different parts of the molecule.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions prone to electrostatic interactions, which are critical for molecular recognition by enzymes.

Atomic Charges: Calculating the distribution of partial charges on each atom can help identify reactive sites.

By analyzing these properties for 3-CEC within a DNA context, researchers can develop hypotheses about its chemical stability, its potential to undergo further reactions, and how its presence might interfere with the function of DNA polymerases, potentially leading to mutations. nih.gov

Conclusion

The chemical compound 3-(2-Carboxyethyl)cytosine represents a significant area of study in the field of nucleic acid research and chemical carcinogenesis. As a specific DNA adduct formed from the reaction of DNA with potent carcinogens like β-propiolactone and acrylonitrile, it serves as a crucial biomarker for genotoxic exposure. Its formation underscores the chemical mechanisms by which environmental and industrial chemicals can damage the genome. The analytical methods developed for its detection and characterization have been vital in these investigations. While its precise mutagenic signature and dedicated repair pathways require further elucidation, its structural similarity to other N-alkylated bases suggests it is a pro-mutagenic lesion actively targeted by cellular direct repair and base excision repair pathways. Continued research into adducts like 3-CEC is essential for a complete understanding of how DNA damage leads to mutation and disease, and for developing strategies for cancer prevention and risk assessment.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 3-(2-Carboxyethyl)cytosine, and how can reproducibility be ensured?

- Methodology : Synthesis typically involves coupling cytosine derivatives with carboxyethyl groups via nucleophilic substitution or carboxylation reactions. Key steps include:

- Precursor selection : Use protected cytosine to prevent side reactions (e.g., N-acetyl protection) .

- Reaction optimization : Adjust pH (6–8) and temperature (25–60°C) to balance reactivity and stability .

- Purification : Employ reverse-phase HPLC or column chromatography, with purity validation via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

- Reproducibility : Document reaction parameters (solvent, catalyst, stoichiometry) in detail and cross-validate results with independent replicates .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Core methods :

- NMR spectroscopy : ¹H NMR for proton environment analysis (e.g., carboxyethyl proton signals at δ 2.5–3.0 ppm) and ¹³C NMR for carbon backbone confirmation .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 214.08) .

- Chromatography : HPLC with UV detection (λ ~270 nm) for purity assessment .

- Best practices : Calibrate instruments using certified standards and include negative controls to rule out contaminants .

Q. How can researchers detect this compound in biological matrices?

- Approach : Use LC-MS/MS with isotopic labeling (e.g., ¹⁵N-cytosine as an internal standard) to enhance specificity .

- Sample preparation : Extract metabolites via solid-phase extraction (SPE) with C18 cartridges, followed by derivatization (e.g., trimethylsilylation) for GC-MS compatibility .

Advanced Research Questions

Q. What mechanisms explain the contradictory reports on this compound’s role in DNA damage repair?

- Hypothesis testing :

- Experimental design : Compare in vitro (e.g., plasmid cleavage assays) and in vivo (e.g., knockout cell lines) models to isolate context-dependent effects .

- Data reconciliation : Perform meta-analysis of published kinetic data (e.g., repair enzyme binding affinities) to identify variables like pH or cofactor availability .

- Statistical tools : Apply multivariate regression to assess confounding factors (e.g., oxidative stress levels) .

Q. How can computational modeling predict the reactivity of this compound in enzymatic systems?

- Methodology :

- Molecular dynamics (MD) : Simulate interactions with DNA repair enzymes (e.g., TDG glycosylase) using force fields like AMBER .

- Density functional theory (DFT) : Calculate electron distribution at the carboxyethyl group to predict nucleophilic attack sites .

- Validation : Cross-reference computational results with experimental mutagenesis data (e.g., site-directed variants of active-site residues) .

Q. What strategies resolve discrepancies in the compound’s stability under varying physiological conditions?

- Systematic review :

- Literature synthesis : Categorize stability studies by pH, temperature, and ionic strength to identify consensus thresholds (e.g., degradation >40°C) .

- Controlled replication : Redesign experiments with standardized buffers (e.g., PBS vs. Tris-HCl) and quantify degradation via kinetic HPLC .

- Advanced analytics : Use Arrhenius plots to model stability across temperatures and predict shelf-life .

Methodological Guidance for Cross-Disciplinary Studies

Q. How to integrate this compound’s chemical properties with its biological impacts?

- Framework :

- Structure-activity relationships (SAR) : Correlate carboxyethyl side-chain modifications (e.g., esterification) with cytotoxicity profiles .

- High-throughput screening : Use microplate assays to test compound libraries for mutagenicity or repair inhibition .

Q. What ethical and reporting standards apply to studies involving this compound?

- Compliance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.